molecular formula C9H15N3O3 B1193441 Propargyl-PEG3-azide

Propargyl-PEG3-azide

Cat. No. B1193441
M. Wt: 213.24
InChI Key: KHDVJPZKKSKIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propargyl-PEG3-azide is a PEG derivative containing a propargyl group and an azide group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage. PEG Linkers can be useful in the development of antibody drug conjugates.

Scientific Research Applications

Amphiphilic Novel PEG–Lipid Telechelics

  • Study Focus : Synthesis of amphiphilic, ABA type, PEG–lipid telechelics using natural fatty acids functionalized with a propargyl group and PEG functionalized with terminal azides.
  • Application : These telechelics self-assemble into nanoparticles of different sizes, potentially serving as drug carriers and for therapeutic applications.
  • Source : (Arshad, Saied, & Ullah, 2014)

Cholesterol-(1,2,3-Triazole)-PEG Oligomer

  • Study Focus : Synthesis of a cholesterol-(1,2,3-triazole)-PEG oligomer via click chemistry using propargyl-PEG and azido-cholesterol.
  • Application : This oligomer could be useful in developing novel biomaterials and drug delivery systems.
  • Source : (Xu et al., 2013)

Polysulfone Membranes for Oil/Water Emulsion Purification

  • Study Focus : Creating hydrogel-tethered polysulfone membranes by grafting propargyl-poly(ethylene glycol) onto azide-functionalized membrane surfaces.
  • Application : These membranes show promising results in oil/water emulsion purification, with excellent antifouling performance and permeance.
  • Source : (Yuan et al., 2014)

Synthesis of Block Copolymers via “Click” Chemistry

  • Study Focus : Synthesis of poly(epichlorohydrin-b-ethylene glycol) block copolymers via click chemistry, using polyepichlorohydrin propargyl and PEG azido.
  • Application : These copolymers could be applied in various fields such as materials science and drug delivery.
  • Source : (Öztürk & Yörümez, 2019)

Propargyl-Terminated Heterobifunctional Poly(ethylene glycol)

  • Study Focus : Synthesis of novel propargyl-ended heterobifunctional PEG derivatives for biomedical applications.
  • Application : Development of PEG-based bioconjugates for various medical uses.
  • Source : (Lu & Zhong, 2010)

Poly(ethylene glycol)-Grafted Polyoxetane Brush Polymers

  • Study Focus : Creation of clickable PEG-grafted polyoxetane brush polymers, potentially for drug and imaging agent delivery.
  • Application : These brush polymers can be modified for targeted drug delivery and medical imaging.
  • Source : (Zolotarskaya et al., 2013)

Cellulose-Based Click-Scaffolds for Medical Applications

  • Study Focus : Synthesis of carbohydrates derivatives with propargyl functional groups and their application in medical scaffolding.
  • Application : Scaffold formation for medical applications, including potential use in tissue engineering.
  • Source : (Nada et al., 2018)

properties

Product Name

Propargyl-PEG3-azide

Molecular Formula

C9H15N3O3

Molecular Weight

213.24

IUPAC Name

Propargyl-PEG3-azide

InChI

InChI=1S/C9H15N3O3/c1-2-4-13-6-8-15-9-7-14-5-3-11-12-10/h1H,3-9H2

InChI Key

KHDVJPZKKSKIPQ-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCN=[N+]=[N-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Propargyl-PEG3-azide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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